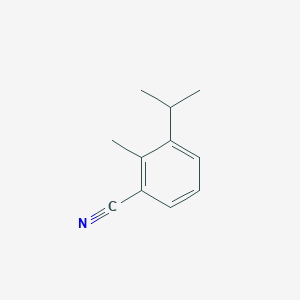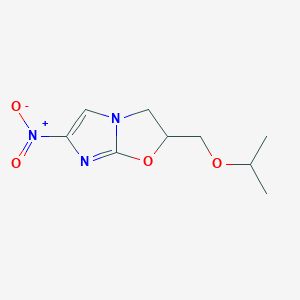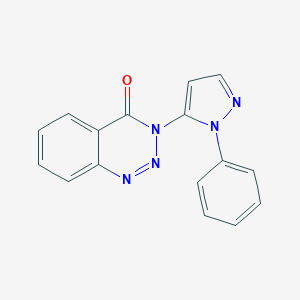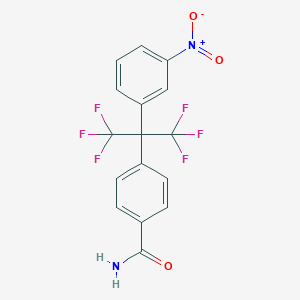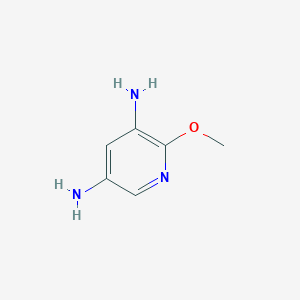![molecular formula C9H14O B144454 2-Propanone, 1-bicyclo[3.1.0]hex-1-yl-(9CI) CAS No. 138042-37-2](/img/structure/B144454.png)
2-Propanone, 1-bicyclo[3.1.0]hex-1-yl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanone, 1-bicyclo[3.1.0]hex-1-yl-(9CI), commonly known as campholenic aldehyde, is an organic compound with a bicyclic structure. It is a colorless liquid with a strong odor and is used in the production of fragrances, flavors, and pharmaceuticals.
作用機序
The mechanism of action of campholenic aldehyde is not fully understood. However, it is believed to disrupt the cell membrane of microorganisms, leading to their death. It has also been suggested that campholenic aldehyde may inhibit the synthesis of nucleic acids in microorganisms.
生化学的および生理学的効果
Campholenic aldehyde has been shown to have low toxicity and is not known to have any significant adverse effects on human health. However, it can cause skin irritation and allergic reactions in some individuals. In addition, campholenic aldehyde has been found to have anti-inflammatory and analgesic properties.
実験室実験の利点と制限
Campholenic aldehyde is a versatile compound that can be used in a wide range of laboratory experiments. Its strong antimicrobial and antifungal properties make it an ideal candidate for studying the effects of various microorganisms on human health. However, its strong odor and potential for skin irritation may limit its use in certain experiments.
将来の方向性
There are several future directions for research on campholenic aldehyde. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of the potential use of campholenic aldehyde as a natural preservative in food and cosmetic products. Finally, the development of new applications for campholenic aldehyde in the pharmaceutical industry is an area of great interest.
合成法
Campholenic aldehyde can be synthesized through the oxidation of camphor using various oxidizing agents such as chromic acid, potassium permanganate, and sodium hypochlorite. The most commonly used method is the Jones oxidation, which involves the reaction of camphor with a solution of chromic acid in acetic acid. This method yields campholenic aldehyde with a high purity and yield.
科学的研究の応用
Campholenic aldehyde has been extensively studied for its antimicrobial, antifungal, and insecticidal properties. It has been shown to exhibit strong activity against various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans. Campholenic aldehyde has also been found to have insecticidal activity against the larvae of the mosquito Aedes aegypti.
特性
CAS番号 |
138042-37-2 |
|---|---|
製品名 |
2-Propanone, 1-bicyclo[3.1.0]hex-1-yl-(9CI) |
分子式 |
C9H14O |
分子量 |
138.21 g/mol |
IUPAC名 |
1-(1-bicyclo[3.1.0]hexanyl)propan-2-one |
InChI |
InChI=1S/C9H14O/c1-7(10)5-9-4-2-3-8(9)6-9/h8H,2-6H2,1H3 |
InChIキー |
SQTCHBUCXXGLIN-UHFFFAOYSA-N |
SMILES |
CC(=O)CC12CCCC1C2 |
正規SMILES |
CC(=O)CC12CCCC1C2 |
同義語 |
2-Propanone, 1-bicyclo[3.1.0]hex-1-yl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




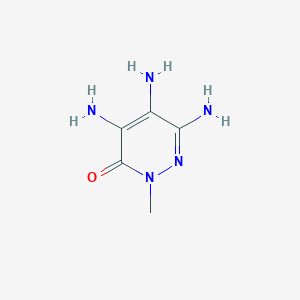
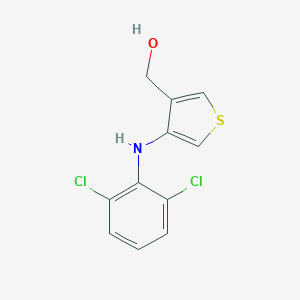
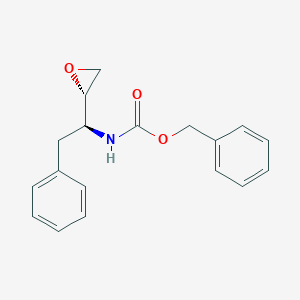
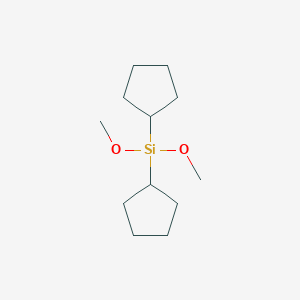
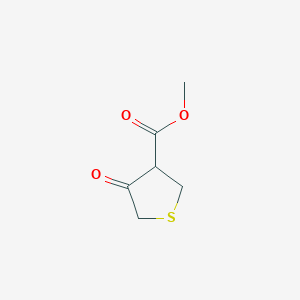
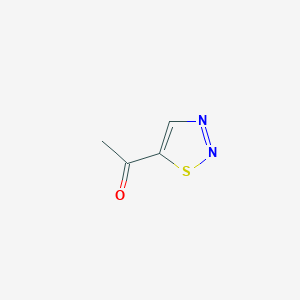
![Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester](/img/structure/B144387.png)
